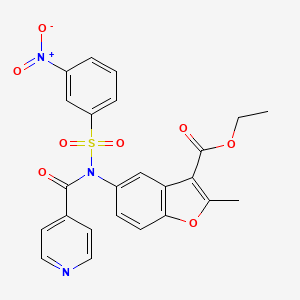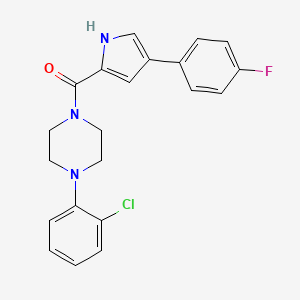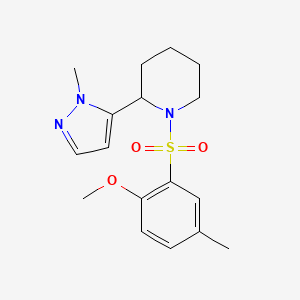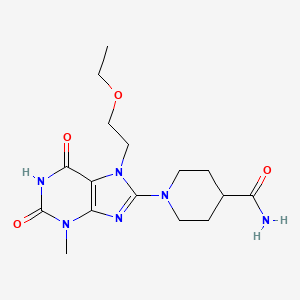![molecular formula C9H7ClN2O2 B2409205 methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1266114-83-3](/img/structure/B2409205.png)
methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Descripción general
Descripción
“Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring . It also has a chloro substituent at the 5-position and a methyl ester group at the 2-position of the pyrrolopyridine system .Aplicaciones Científicas De Investigación
Kinase Inhibition
The compound’s structure suggests potential kinase inhibitory properties. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can impact disease processes. Researchers have investigated whether this compound could serve as a kinase inhibitor, particularly targeting kinases involved in cancer progression .
Anticancer Activity
Given the compound’s resemblance to other pyrrolopyridine derivatives used in anticancer therapy, it’s reasonable to explore its potential as an anticancer agent. Studies have examined its effects on cancer cell lines, including breast cancer cells (e.g., 4T1 cells). Compound 4h, a derivative of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFRs) and inhibited cell proliferation .
Blood Glucose Regulation
Interestingly, some pyrrolopyridine derivatives have been investigated for their ability to regulate blood glucose levels. While not directly studied for this compound, its structural similarity to other glucose-regulating agents suggests a potential role in managing hyperglycemia and related disorders .
Anti-inflammatory Properties
Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents. Researchers might explore whether methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate possesses similar properties, potentially impacting conditions like arthritis or inflammatory diseases .
Cardiovascular Applications
Given the compound’s kinase inhibitory potential, investigations into its effects on cardiovascular health could be valuable. Cardiovascular diseases often involve dysregulated signaling pathways, and compounds like this one may modulate relevant targets .
Drug Optimization
Lastly, the low molecular weight of compound 4h makes it an appealing lead compound for further optimization. Researchers may explore modifications to enhance its efficacy, bioavailability, and safety profile, potentially leading to a novel drug candidate .
Propiedades
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(11-7)2-3-8(10)12-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEUFWOEEZYNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)
![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)

![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)
![3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid](/img/structure/B2409133.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2409136.png)
![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)



